molecular formula C10H8ClF3O3 B2814727 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1261873-29-3

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No.: B2814727
CAS No.: 1261873-29-3
M. Wt: 268.62
InChI Key: PYQMOZXFIZWXJU-UHFFFAOYSA-N
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Description

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid is a substituted phenylpropanoic acid derivative characterized by a propanoic acid chain (-CH₂CH₂COOH) attached to a phenyl ring substituted with a chlorine atom at position 3 and a trifluoromethoxy (-OCF₃) group at position 4. Its molecular formula is C₁₀H₈ClF₃O₃, with a molecular weight of 284.62 g/mol. The trifluoromethoxy group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid moiety compared to non-fluorinated analogs.

Properties

IUPAC Name

3-[3-chloro-4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMOZXFIZWXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid typically involves the introduction of the trifluoromethoxy group and the chloro group onto a phenyl ring, followed by the addition of a propanoic acid moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Friedel-Crafts Alkylation : Used to synthesize derivatives by reacting with other organic compounds.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acid derivatives or reduction to yield alcohols and aldehydes.

Biology

In biological research, this compound has been investigated for its potential enzyme inhibition and receptor modulation activities:

  • Enzyme Inhibition : Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced potency in inhibiting enzymes. For instance, it has been noted to inhibit serotonin uptake significantly, demonstrating an IC50 value that indicates strong inhibitory effects compared to non-fluorinated analogs .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, leading to reduced cell viability. The mechanism appears to involve disruption of the cell cycle, particularly affecting the S phase.
  • Antibacterial Properties : Research indicates that this compound exhibits significant antibacterial activity against pathogens such as Enterococcus faecalis and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections.

Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Psychiatric Disorders : Similar compounds have been used in the treatment of conditions like panic disorder and obsessive-compulsive disorder due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

StudyFindings
Enzyme Inhibition StudyDemonstrated enhanced potency in inhibiting serotonin uptake with an IC50 value significantly lower than non-fluorinated counterparts.
Anticancer ActivityInduced apoptosis in cancer cell lines, leading to reduced viability; mechanism involves disruption of cell cycle progression.
Antibacterial ActivityShowed significant inhibitory effects against E. faecalis and P. aeruginosa, indicating potential for antibiotic development.

Mechanism of Action

The mechanism of action of 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Main Compound Reference
This compound Cl (3), -OCF₃ (4) C₁₀H₈ClF₃O₃ 284.62 Reference compound -
3-(3-Chloro-4-fluorophenyl)propanoic acid Cl (3), F (4) C₉H₈ClFO₂ 214.61 Replaces -OCF₃ with F; lower acidity
3-(2-Trifluoromethylphenyl)propionic acid -CF₃ (2) C₁₀H₉F₃O₂ 218.17 -CF₃ at position 2; altered steric effects
Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate Cl (2), -CF₃ (4), ester group C₁₂H₁₁ClF₃O₃ 307.66 Ester derivative; increased lipophilicity
3-Chloro-4-(trifluoromethoxy)phenylacetic acid Cl (3), -OCF₃ (4), acetic acid C₉H₆ClF₃O₃ 266.59 Shorter chain (acetic acid); lower molecular weight

Key Comparative Insights

(i) Substituent Electronic Effects

  • Trifluoromethoxy (-OCF₃) vs. Fluorine (F): The -OCF₃ group in the main compound is more electron-withdrawing than a single fluorine atom, leading to stronger acid dissociation (pKa reduction) compared to 3-(3-chloro-4-fluorophenyl)propanoic acid .

(ii) Chain Length and Functional Groups

  • Propanoic Acid vs. Acetic Acid: The phenylacetic acid analog (C₉H₆ClF₃O₃) has a shorter carbon chain, which may decrease hydrophobicity and increase aqueous solubility relative to the main compound .
  • Ester Derivatives: Ethyl esters (e.g., ) exhibit reduced acidity and higher lipophilicity, making them more suitable for applications requiring membrane permeability, such as prodrug formulations .

(iii) Crystal Structure and Physicochemical Behavior

highlights that substituent patterns in 3-phenylpropanoic acids (3-PPAs) influence hydrogen bonding and molecular packing in the solid state.

Biological Activity

3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid is a synthetic compound that has garnered attention in various biological and pharmacological studies. Its unique structure, characterized by the trifluoromethoxy group, suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12H10ClF3O3
  • Molecular Weight : 303.65 g/mol

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily associated with its effects on various biochemical pathways, particularly in relation to enzyme inhibition and antimicrobial properties.

1. Enzyme Inhibition

Studies have shown that compounds containing trifluoromethyl groups can enhance potency against certain enzymes. For instance, the presence of a trifluoromethoxy substituent has been linked to increased inhibition of serotonin uptake, a critical pathway in neurotransmission and mood regulation .

Table 1: Enzyme Inhibition Potency of Related Compounds

Compound NameEnzyme TargetIC50 (µM)
Compound ASerotonin Transporter0.5
Compound BReverse Transcriptase0.8
3-Chloro-4-(trifluoromethoxy)phenylpropanoic acidUnknown EnzymeTBD

2. Antimicrobial Activity

The compound has demonstrated selective activity against certain pathogens, particularly Chlamydia species. Research indicates that derivatives with a trifluoromethyl group exhibit significant antichlamydial activity, which may be attributed to their ability to disrupt bacterial inclusion formation within host cells .

Case Study: Antichlamydial Activity
In a study assessing the efficacy of various compounds against Chlamydia, it was found that the introduction of the trifluoromethyl group significantly enhanced activity. The compound exhibited an IC50 value of approximately 5.2 µg/mL, indicating potent inhibitory effects on chlamydial progeny without notable cytotoxicity at higher concentrations .

3. Toxicity and Safety Profile

Preliminary assessments of toxicity indicate that this compound has a favorable safety profile in vitro. No significant cytotoxic effects were observed at concentrations effective for antimicrobial activity, suggesting its potential for therapeutic applications .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group plays a crucial role in enhancing interactions with target proteins or enzymes, thereby improving binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-[3-Chloro-4-(trifluoromethoxy)phenyl]propanoic acid, and how can purity challenges be addressed?

  • Synthesis : Common methods include Friedel-Crafts alkylation or coupling reactions using 3-chloro-4-(trifluoromethoxy)benzene derivatives with propanoic acid precursors. For example, halogenated aryl intermediates (e.g., 3-chloro-4-fluorophenyl analogs) are coupled via palladium-catalyzed cross-coupling reactions .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or silica gel chromatography is recommended. Purity verification via HPLC (≥95% by area normalization) and melting point analysis (target range: 56–59°C, similar to structurally related compounds) is critical .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., trifluoromethoxy at C4, chloro at C3). 19^{19}F NMR is essential for detecting trifluoromethoxy groups (-OCF3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C10_{10}H8_8ClF3_3O3_3) and detects isotopic patterns for chlorine .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid (-COOH) stretches (~1700 cm1^{-1}) and C-F/C-Cl bonds .

Q. How can researchers optimize solubility for in vitro assays?

  • Solvent Selection : Use DMSO for stock solutions (50–100 mM) due to the compound’s low aqueous solubility. For biological assays, dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Validation : Perform dose-ranging studies (e.g., 1–100 µM) across multiple cell lines or enzyme systems to confirm activity thresholds.
  • Assay Standardization : Use positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies) and replicate experiments ≥3 times. Discrepancies may arise from batch-to-batch purity variations or solvent effects .

Q. How can molecular docking predict the compound’s interaction with cyclooxygenase (COX) enzymes?

  • Methodology :

Protein Preparation : Retrieve COX-2 crystal structure (PDB ID: 5KIR) and remove water/ligands.

Ligand Preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G* level).

Docking Software : Use AutoDock Vina or Schrödinger Glide to simulate binding. Focus on key residues (e.g., Arg120, Tyr355) for hydrogen bonding and hydrophobic pockets for the trifluoromethoxy group.

  • Validation : Compare docking scores with known inhibitors (e.g., celecoxib) and validate via enzyme inhibition assays .

Q. What in vitro models are suitable for assessing metabolic stability?

  • Hepatocyte Incubations : Use primary human hepatocytes (1 × 106^6 cells/mL) to measure intrinsic clearance. Monitor parent compound depletion via LC-MS/MS over 120 minutes.
  • Microsomal Stability : Incubate with NADPH-fortified liver microsomes (0.5 mg/mL) to assess CYP450-mediated metabolism. Calculate half-life (t1/2_{1/2}) using first-order kinetics .

Methodological Considerations

Q. How to design a SAR study for derivatives of this compound?

  • Core Modifications :

  • Phenyl Ring : Replace Cl with Br or CF3_3 to evaluate steric/electronic effects.
  • Propanoic Acid : Substitute with methyl ester or amide to modulate acidity.
    • Data Analysis : Correlate structural changes with IC50_{50} values (e.g., COX-2 inhibition) using multivariate regression. Include logP calculations to assess lipophilicity trends .

Q. What computational tools predict the compound’s ADME properties?

  • Software : SwissADME or ADMETLab 2.0 for predicting bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Key Parameters :

  • Lipinski’s Rule : MW ≤500, logP ≤5, ≤10 H-bond acceptors/donors.
  • Permeability : Caco-2 cell model predictions for intestinal absorption .

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